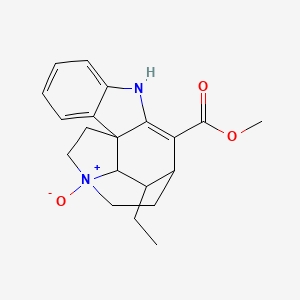

Tubotaiwine N-oxide

Description

Structure

3D Structure

Properties

CAS No. |

40169-69-5 |

|---|---|

Molecular Formula |

C20H24N2O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

methyl 18-ethyl-14-oxido-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O3/c1-3-12-13-8-10-22(24)11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)25-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3 |

InChI Key |

YNCJDBRZKNLHIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2CC[N+]3(C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)[O-] |

Origin of Product |

United States |

Phytochemical Occurrence and Isolation Methodologies of Tubotaiwine N Oxide

Geographic and Botanical Distribution Across Plant Genera and Species

Tubotaiwine (B1253118) N-oxide has been isolated and characterized from a range of plant genera, indicating a notable distribution within the Apocynaceae family. The primary method for its isolation involves the extraction of plant material—typically leaves, stems, or root bark—with a solvent such as ethanol (B145695) or methanol (B129727). This is followed by an acid-base extraction to separate the crude alkaloid fraction. Further purification is achieved through various chromatographic techniques, including column chromatography on silica (B1680970) gel or alumina, and often high-performance liquid chromatography (HPLC), to yield the pure compound.

Isolation from Melodinus Species

The genus Melodinus is a significant source of Tubotaiwine N-oxide. The compound has been reported in several species, highlighting its widespread occurrence within this genus.

Melodinus aeneus : this compound has been isolated from M. aeneus. bioline.org.brresearchgate.net

Melodinus axillaris : This species is another source from which this compound has been identified. bioline.org.br

Melodinus fusiformis : The presence of this compound has been confirmed in M. fusiformis. bioline.org.br

Melodinus hemsleyanus : Research has led to the isolation of this compound from this plant. bioline.org.br

Melodinus henryi : From the air-dried material of M. henryi, 19S-hydroxytubotaiwine N4-oxide has been yielded. bioline.org.br

Melodinus oblongus : This species has been shown to contain this compound. bioline.org.br

Melodinus suaveolens : this compound is among the alkaloids isolated from M. suaveolens. bioline.org.brclockss.org

Melodinus yunnanensis : The leaves and twigs of M. yunnanensis have yielded 19S-hydroxytubotaiwine and its N4-oxide. bioline.org.br

A general phytochemical investigation of Melodinus species involves extracting the plant material and subjecting the crude extract to chromatographic separation to isolate individual alkaloids, including this compound.

Identification in Tabernaemontana Species

The genus Tabernaemontana is well-known for its rich diversity of indole (B1671886) alkaloids.

Tabernaemontana holstii : this compound was identified as a cytotoxic constituent in this species. scilit.com

Tabernaemontana corymbosa : While specific isolation of this compound is noted in the broader genus, detailed studies on T. corymbosa contribute to the understanding of alkaloid distribution.

Tabernaemontana pachysiphon : The leaves of this species have been found to contain this compound. nih.govpuzzlepiece.org Investigations into the effects of environmental factors on alkaloid content have included the measurement of this compound levels. nih.gov

Tabernaemontana stapfiana : The root bark of this plant has been a source for the isolation of this compound. puzzlepiece.orgresearchgate.net

Presence in Conopharyngia johnstonii

Conopharyngia johnstonii Stapf, a species now often taxonomically included under Tabernaemontana, is a notable source of this compound. The compound, along with tubotaiwine, was isolated from the root bark of this plant. researchgate.netresearchgate.netlookchem.comupenn.edu The isolation process involved standard extraction and chromatographic techniques, leading to the characterization of the previously unknown this compound. researchgate.netlookchem.com It crystallizes as colorless needles from acetone. lookchem.com

Detection in Haplophyton crooksii

An investigation into the indole alkaloids of Haplophyton crooksii led to the identification of several alkaloids, although this compound itself was not explicitly mentioned as being isolated, its parent compound tubotaiwine and other N-oxide alkaloids like lanceomigine N-oxide were found. acs.orgsfet.asso.fr The presence of these related compounds suggests the potential for this compound to be present in this species as well. The general method involved chromatographic separation of the crude alkaloid extract. acs.org

Characterization from Alstonia scholaris

Alstonia scholaris is a well-studied medicinal plant that contains a wide array of indole alkaloids. Tubotaiwine and its oxide have been identified in the leaves and root bark of this species. phcogrev.comindexcopernicus.comcabidigitallibrary.org The isolation from Philippine Alstonia scholaris leaves involved extracting a pH 5 alkaloid fraction, from which 20(S)-tubotaiwine was identified alongside angustilobine B N4-oxide. nih.gov

Isolation from Kopsia Species

The genus Kopsia is another source of diverse indole alkaloids.

Kopsia arborea : From the aerial parts of Yunnan Kopsia arborea, several tubotaiwine-type indole alkaloids were isolated. nih.govresearchgate.net This included new compounds and known ones, indicating the biosynthetic capacity of this species to produce a range of related alkaloids. nih.gov

Kopsia hainanensis : Phytochemical investigation of the twigs and leaves of K. hainanensis resulted in the isolation of 18 alkaloids, though this compound itself was not among the named compounds, its N(4)-oxide derivative was found in the stem and leaf. researchgate.net

Interactive Data Tables

Table 1: Plant Sources of this compound and Related Compounds

| Genus | Species | Plant Part | Isolated Compound(s) |

| Melodinus | M. aeneus | Not Specified | This compound bioline.org.brresearchgate.net |

| M. axillaris | Not Specified | This compound bioline.org.br | |

| M. fusiformis | Not Specified | This compound bioline.org.br | |

| M. hemsleyanus | Not Specified | This compound bioline.org.br | |

| M. henryi | Air-dried plant | 19S-hydroxytubotaiwine N4-oxide bioline.org.br | |

| M. oblongus | Not Specified | This compound bioline.org.br | |

| M. suaveolens | Twigs and leaves | Tubotaiwine, this compound bioline.org.brclockss.org | |

| M. yunnanensis | Leaves and twigs | 19S-hydroxytubotaiwine N4-oxide bioline.org.br | |

| Tabernaemontana | T. holstii | Not Specified | This compound scilit.com |

| T. pachysiphon | Leaves, Root | This compound nih.govpuzzlepiece.org | |

| T. stapfiana | Root bark | This compound puzzlepiece.orgresearchgate.net | |

| Conopharyngia | C. johnstonii | Root bark | Tubotaiwine, this compound researchgate.netresearchgate.netlookchem.comupenn.edu |

| Haplophyton | H. crooksii | Not Specified | Tubotaiwine, Lanceomigine N-oxide acs.orgsfet.asso.fr |

| Alstonia | A. scholaris | Leaves, Root bark | Tubotaiwine, this compound phcogrev.comindexcopernicus.comcabidigitallibrary.orgnih.gov |

| Kopsia | K. arborea | Aerial part | Tubotaiwine-type alkaloids nih.govresearchgate.net |

| K. hainanensis | Stem and leaf | Tubotaiwine N(4)-oxide researchgate.net |

Advanced Phytochemical Extraction and Isolation Techniques

The extraction and purification of this compound from plant matrices necessitate sophisticated and optimized methodologies to ensure high yield and purity. The polar nature of the N-oxide group influences the choice of solvents and chromatographic conditions. semanticscholar.org

Optimized Solvent-Based Extraction Protocols

The initial step in isolating this compound involves the extraction from plant material. Given the polarity of the N-oxide functional group, a carefully selected solvent system is paramount for efficient extraction. semanticscholar.org

Typically, a multi-step solvent extraction process is employed. The dried and powdered plant material, such as the bark, leaves, or roots, is first subjected to extraction with a polar solvent like ethanol or methanol. ijpsr.com For instance, in the study of Alstonia scholaris, the powdered bark was extracted with 95% ethanol at room temperature. ijpsr.com The resulting crude extract is then often partitioned between an acidic aqueous solution and a non-polar organic solvent to separate the alkaloids from other non-basic plant constituents. The aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) to yield a crude alkaloid fraction. ijpsr.com

To specifically target N-oxides, which can be more widespread than initially thought, some procedures involve titrating the N-oxides in the initial extract and then reducing them prior to separation. clockss.org However, to isolate the genuine N-oxide, this reduction step is omitted. The selection of solvents and pH adjustments are critical parameters that are optimized to maximize the yield of this compound while minimizing the co-extraction of impurities.

Table 1: Optimized Solvent-Based Extraction Protocol for Alkaloids from Alstonia scholaris

| Step | Procedure | Purpose |

| 1 | Extraction of powdered bark with 95% ethanol at room temperature. ijpsr.com | To obtain a crude ethanolic extract containing a broad range of phytochemicals, including alkaloids. |

| 2 | Suspension of the ethanolic extract in distilled water. ijpsr.com | To prepare the extract for liquid-liquid partitioning. |

| 3 | Subsequent extraction with hexane, chloroform, ethyl acetate (B1210297), and n-butanol. ijpsr.com | To fractionate the crude extract based on polarity. The chloroform fraction is often enriched with alkaloids. |

| 4 | Mixing the crude chloroform extract with 3% HCl and ethanol. ijpsr.com | To protonate the basic alkaloids, rendering them soluble in the aqueous layer. |

| 5 | Collection of the aqueous layer and pH adjustment to 10 with NaOH. ijpsr.com | To deprotonate the alkaloids, making them soluble in organic solvents. |

| 6 | Further extraction with chloroform. ijpsr.com | To obtain a crude alkaloidal fraction, which would contain this compound. |

High-Resolution Chromatographic Purification Strategies

Following extraction, the crude alkaloid mixture undergoes several chromatographic steps to isolate this compound in a pure form.

Column chromatography is a fundamental technique for the separation of alkaloids. The crude alkaloid extract is typically subjected to column chromatography over silica gel or alumina. google.com A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent. For instance, a gradient of increasing methanol in chloroform or ethyl acetate is a common strategy. mdpi.com Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined for further purification.

For the final purification of this compound, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. google.comjsmcentral.org This technique offers high resolution and is capable of separating structurally similar alkaloids. A reversed-phase C18 column is commonly used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. lcms.cz The elution can be isocratic or gradient, depending on the complexity of the mixture. The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, aiding in the identification of the target compound.

Table 2: High-Resolution Chromatographic Purification Strategy

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Purpose |

| Column Chromatography | Silica Gel or Alumina google.com | Gradient of increasing polarity (e.g., Chloroform-Methanol) mdpi.com | Thin Layer Chromatography (TLC) | Initial separation and fractionation of the crude alkaloid extract. |

| Preparative HPLC | Reversed-phase C18 lcms.cz | Acetonitrile/Methanol and water with an acid modifier lcms.cz | Photodiode Array (PDA) | Final purification to obtain high-purity this compound. |

Advanced Column Chromatography Techniques

Chemosystematic and Chemodiversity Implications of this compound Occurrence

The presence of this compound in various plant genera has significant implications for chemosystematics and understanding chemodiversity. The distribution of specific alkaloids, including their N-oxides, can provide valuable clues about the evolutionary relationships between plant species. researchgate.net

This compound has been isolated from several species within the Apocynaceae family, including those from the genera Melodinus, Alstonia, Conopharyngia, Tabernaemontana, and Catharanthus. bioline.org.brphcogrev.comresearchgate.netcapes.gov.brresearchgate.net The co-occurrence of this compound with its precursor, tubotaiwine, and other related indole alkaloids within these genera suggests a common biosynthetic pathway. bioline.org.br The pattern of alkaloid accumulation, including the formation of N-oxides, can be a characteristic trait for a particular genus or even species, thus serving as a chemotaxonomic marker. researchgate.net

The study of the distribution of these alkaloids contributes to the understanding of the chemical diversity within the Apocynaceae family. This diversity is a result of the plant's adaptation to its environment and defense mechanisms against herbivores and pathogens. The enzymatic machinery responsible for the N-oxidation of tubotaiwine is likely a key factor in this diversification process. Further research into the occurrence of this compound across a wider range of species can help to refine the chemotaxonomic classification of plants and provide insights into the evolution of alkaloid biosynthesis.

Advanced Structural Elucidation and Stereochemical Assignment of Tubotaiwine N Oxide

High-Resolution Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the unambiguous identification of novel and known indole (B1671886) alkaloids. These techniques offer detailed insights into the molecular formula, the carbon-hydrogen framework, and the spatial proximity of atoms within the molecule.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and the establishment of the molecule's constitution and relative stereochemistry.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in Tubotaiwine (B1253118) N-oxide. The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum reveal the number and types of protons and their neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom.

The key structural feature of Tubotaiwine N-oxide, compared to its parent compound Tubotaiwine, is the presence of the N-oxide functional group at the N4 position. This modification induces significant downfield shifts for the adjacent α-carbons and protons. In analogous alkaloid N-oxides, carbons corresponding to C-21 and C-5 experience notable deshielding, a characteristic feature that is critical for confirming the oxidation site. clockss.org For instance, in the related compound meloscine (B1212257) N-oxide, the C-21 signal shifts significantly downfield, a pattern anticipated for this compound as well. clockss.org

Interactive Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data for Tubotaiwine and Expected Shifts for this compound.

Note: The data for Tubotaiwine is based on published values. clockss.org The data for this compound represents expected characteristic shifts based on analyses of analogous N-oxides, highlighting the anticipated downfield effect of the N-oxide moiety.

| Atom No. | Tubotaiwine (¹³C δ) | This compound (Expected ¹³C δ) | Tubotaiwine (¹H δ) | This compound (Expected ¹H δ) |

| 2 | ~133.2 | ~133.0 | - | - |

| 3 | ~53.7 | ~53.5 | ~3.00-3.50 (m) | ~3.00-3.50 (m) |

| 5 | ~57.6 | Downfield Shift | ~3.37-3.50 (m) | Downfield Shift |

| 6 | ~43.2 | ~43.0 | ~2.50-2.63 (m) | ~2.50-2.63 (m) |

| 7 | ~88.3 | ~88.1 | - | - |

| 8 | ~131.7 | ~131.5 | - | - |

| 9 | ~123.9 | ~124.0 | ~7.47 (d) | ~7.50 (d) |

| 10 | ~122.4 | ~122.5 | ~7.06 (t) | ~7.10 (t) |

| 11 | ~131.2 | ~131.3 | ~7.15 (t) | ~7.20 (t) |

| 12 | ~112.2 | ~112.3 | ~7.35 (d) | ~7.40 (d) |

| 13 | ~147.3 | ~147.1 | - | - |

| 14 | ~24.5 | ~24.3 | ~1.98-2.42 (m) | ~1.98-2.42 (m) |

| 15 | ~28.0 | ~27.8 | ~3.37 (m) | ~3.37 (m) |

| 16 | ~34.5 | ~34.3 | ~2.07-2.71 (m) | ~2.07-2.71 (m) |

| 18 | ~12.9 | ~12.9 | ~1.74 (d) | ~1.74 (d) |

| 19 | ~119.8 | ~119.7 | - | - |

| 20 | ~131.7 | ~131.5 | - | - |

| 21 | ~60.1 | Significant Downfield Shift | ~3.75 (m) | Significant Downfield Shift |

2D NMR experiments are crucial for assembling the molecular puzzle provided by 1D NMR data. Each experiment correlates specific nuclei, revealing bonding networks and spatial relationships. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling). researchgate.net It is used to trace out proton spin systems within the molecule, such as the ethyl side chain and the protons on the various aliphatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). sdsu.edursc.org This is the primary method for assigning carbon signals based on their attached, and usually pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (long-range ¹H-¹³C correlations). sdsu.edursc.org HMBC is vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). Crucially, for this compound, HMBC correlations from protons on C-3, C-5, and C-15 to the significantly downfield-shifted C-21 would definitively confirm the location of the N-oxide at the N4 position. clockss.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netprinceton.edu This is essential for determining the relative stereochemistry of the molecule by observing through-space interactions between protons on different parts of the scaffold. For example, NOESY correlations would establish the orientation of the ethyl group at C-20 relative to other chiral centers.

Interactive Table 2: Key Expected 2D NMR Correlations for the Structural Elucidation of this compound.

| Experiment | Correlated Nuclei | Information Gained | Key Expected Correlations for N-Oxide Structure |

| COSY | ¹H ↔ ¹H (2-3 bonds) | Establishes proton spin systems and J-coupling networks. | H-18 ↔ H-19; Correlations within the aliphatic rings. |

| HSQC | ¹H ↔ ¹³C (1 bond) | Assigns carbon signals based on direct proton attachment. | H-21 ↔ C-21; H-5 ↔ C-5; H-9 ↔ C-9 etc. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Connects fragments and identifies quaternary carbons. | H-3/H-5/H-15 ↔ C-21 (Confirms N4-oxide position); H-9 ↔ C-7/C-11/C-13 (Confirms indole ring connectivity). |

| NOESY | ¹H ↔ ¹H (through space) | Determines relative stereochemistry and 3D conformation. | Spatial correlations between the ethyl group (H-18) and protons on the core ring system to define stereochemistry at C-20. |

Mass spectrometry provides information about the mass, and thus the elemental composition and identity, of a molecule. High-resolution techniques and fragmentation analysis are key to confirming the proposed structure.

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). nih.govnih.gov This allows for the unambiguous determination of the elemental formula of the molecule. For this compound, HRMS would confirm the addition of one oxygen atom to the molecular formula of Tubotaiwine (C₂₀H₂₄N₂O₂). nih.gov The detection of a protonated molecular ion [M+H]⁺ with a mass corresponding to C₂₀H₂₄N₂O₃ provides definitive evidence for the presence of the N-oxide. nih.govmdpi.com

Interactive Table 3: Exact Mass Determination of this compound by HRMS.

| Compound | Molecular Formula | Theoretical Exact Mass [M] | Theoretical m/z [M+H]⁺ |

| Tubotaiwine | C₂₀H₂₄N₂O₂ | 324.1838 | 325.1911 |

| This compound | C₂₀H₂₄N₂O₃ | 340.1787 | 341.1860 |

LC-Q-ToF-MS combines the separation power of liquid chromatography with the high-resolution and high-mass-accuracy capabilities of a Q-ToF mass analyzer. mdpi.comub.edu This technique is used to analyze complex mixtures and to perform fragmentation analysis (MS/MS) on selected ions. The fragmentation pattern of a molecule is like a fingerprint and provides structural confirmation.

For N-oxides, fragmentation analysis is particularly useful for distinguishing them from isomeric hydroxylated compounds. researchgate.net Alkaloid N-oxides exhibit characteristic fragmentation pathways. Under certain ionization conditions, such as atmospheric pressure chemical ionization (APCI), they can produce a distinct ion corresponding to the loss of an oxygen atom ([M+H-O]⁺). researchgate.net In collision-induced dissociation (CID) experiments (MS/MS), the protonated molecular ion of an N-oxide often shows a characteristic, albeit sometimes minor, loss of a hydroxyl radical (•OH, 17 Da) or water (H₂O, 18 Da). nih.govconicet.gov.ar The fragmentation pattern of this compound would be compared to that of the parent compound to confirm the structural assignment.

Interactive Table 4: Predicted Key Fragment Ions for this compound in LC-Q-ToF-MS/MS Analysis.

| Precursor Ion [M+H]⁺ | Predicted Fragment Ion | Neutral Loss | Significance |

| 341.1860 | 325.1911 | O (15.9949 Da) | Characteristic loss of the N-oxide oxygen, confirming the N-oxide structure. |

| 341.1860 | 324.1782 | •OH (17.0027 Da) | Characteristic loss of a hydroxyl radical from the N-oxide moiety. |

| 341.1860 | 323.1832 | H₂O (18.0106 Da) | Loss of water, a common fragmentation pathway. |

| 341.1860 | Fragments of Tubotaiwine | - | The fragmentation pattern would also include many ions observed in the spectrum of the parent Tubotaiwine. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Fourier-Transform Infrared (FT-IR) Spectroscopy for N-O Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, FT-IR is particularly crucial for confirming the presence of the N-oxide functional group. The stretching vibration of the nitrogen-oxygen (N-O) bond gives rise to a characteristic absorption band that is absent in the spectrum of the parent alkaloid, tubotaiwine.

Research on various alkaloid N-oxides has shown that the N-O bond stretching vibration typically appears in the spectral region of 950–970 cm⁻¹. researchgate.net This absorption is a key diagnostic marker. For instance, studies on other N-oxides like nicotine (B1678760) N-oxide and quinine (B1679958) N-oxide show distinct peaks in this region, which are not present in the spectra of nicotine or quinine. researchgate.net Therefore, the observation of a medium-to-strong absorption band in this range for a sample of this compound provides direct evidence of the N-oxidation.

| Vibrational Mode | Parent Alkaloid (Tubotaiwine) | N-Oxide (this compound) |

| N-O Stretch | Absent | ~960 cm⁻¹ |

| N-H Stretch | ~3420 cm⁻¹ rhhz.net | ~3420 cm⁻¹ |

| C=O Stretch (ester) | ~1645 cm⁻¹ rhhz.net | ~1645 cm⁻¹ |

| Aromatic C-H Bending | Present | Present |

This table illustrates the expected key differences in the FT-IR spectra between tubotaiwine and its N-oxide derivative. The presence of the N-O stretch is the defining feature for this compound.

X-ray Crystallographic Analysis for Definitive Solid-State Structure

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers. For a complex molecule like this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would provide an unambiguous assignment of its solid-state conformation and the absolute configuration of all its stereocenters, including the newly formed chiral nitrogen atom.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is used to construct an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This method has been successfully employed to establish the stereochemistry of intermediates in the synthesis of alkaloids bearing the Aspidosperma skeleton. acs.orgdntb.gov.ua While specific crystallographic data for this compound is not publicly available, the table below provides an example of the type of data that would be generated from such an analysis, based on published data for similar complex organic molecules. researchgate.neteurjchem.com

| Parameter | Illustrative Value | Description |

| Molecular Formula | C₂₀H₂₄N₂O₃ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal lattice's geometric classification. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | 10.34 | Unit cell dimension along the a-axis. |

| b (Å) | 11.98 | Unit cell dimension along the b-axis. |

| c (Å) | 12.73 | Unit cell dimension along the c-axis. |

| β (°) ** | 107.9 | The angle of the unit cell's β-axis. |

| Volume (ų) ** | 1500.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | < 0.05 | An indicator of the quality of the structural model. |

This table presents a hypothetical but realistic set of crystallographic data for this compound, illustrating the definitive structural parameters obtained from X-ray diffraction analysis.

Computational Chemistry Approaches for Stereochemical Elucidation

In cases where suitable crystals for X-ray analysis cannot be obtained, or to further corroborate experimental findings, computational chemistry provides powerful tools for structural and stereochemical elucidation. researchgate.netresearchgate.net

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict the spectroscopic properties of different possible isomers of a molecule. researchgate.net For this compound, which has multiple stereocenters, several diastereomers are theoretically possible. Researchers can generate 3D models of each potential isomer and perform geometry optimizations to find their low-energy conformations.

Following optimization, spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Electronic Circular Dichroism (ECD) spectra can be calculated for each isomer. nih.govmdpi.com These calculated spectra are then compared with the experimentally measured spectra. A close match between the calculated parameters of one specific isomer and the experimental data provides strong evidence for its structure. This approach is instrumental in distinguishing between isomers that may have very similar physical properties. researchgate.netresearchgate.net

The DP4+ probability analysis is a statistical method developed to bring a higher level of confidence to structure assignment based on NMR data. frontiersin.org It works by comparing the experimental ¹H and ¹³C NMR chemical shifts with the shifts calculated via quantum chemistry (e.g., DFT) for every possible stereoisomer. nih.gov

The method calculates a probability for each candidate isomer, indicating how well its calculated NMR data matches the experimental data set. The isomer with the highest DP4+ probability is considered the most likely correct structure. frontiersin.org This approach is particularly valuable for complex alkaloids with multiple chiral centers, where traditional NMR interpretation methods like NOESY may be insufficient to resolve all stereochemical relationships. researchgate.netnih.gov The application of DP4+ analysis has become a standard and powerful tool in the structural elucidation of new natural products, including monoterpene indole N-oxide alkaloids. researchgate.netresearchgate.net

| Candidate Isomer | ¹H NMR Probability (%) | ¹³C NMR Probability (%) | Overall DP4+ Probability (%) |

| Isomer A | 98.5 | 99.1 | 99.7 |

| Isomer B | 0.8 | 0.5 | 0.2 |

| Isomer C | 0.5 | 0.3 | 0.1 |

| Isomer D | 0.2 | 0.1 | < 0.1 |

This table provides a representative example of DP4+ analysis results, demonstrating how a single isomer is identified as the correct structure with a very high statistical probability based on the correlation between experimental and calculated NMR data.

Biosynthetic and Metabolic Pathways of Tubotaiwine N Oxide

Enzymatic Biogenesis from Indole (B1671886) Alkaloid Precursors

The biosynthesis of Tubotaiwine (B1253118) N-oxide originates from the well-established monoterpenoid indole alkaloid (MIA) pathway. The core structure is assembled from primary metabolites, which then undergoes a specific oxidation event to yield the final N-oxide compound.

The biosynthesis of all monoterpenoid indole alkaloids, a class that includes tubotaiwine, begins with a crucial condensation reaction. ontosight.ai This foundational step involves the stereospecific coupling of tryptamine (B22526), which is derived from the amino acid tryptophan, and the monoterpenoid secologanin. researchgate.netebi.ac.uk The enzyme responsible for catalyzing this Pictet-Spengler reaction is strictosidine (B192452) synthase, which leads to the formation of strictosidine, the universal precursor for thousands of MIAs. researchgate.netnih.gov From strictosidine, a cascade of enzyme-catalyzed reactions generates the diverse array of alkaloid skeletons, eventually leading to the formation of tubotaiwine. ontosight.ai

The conversion of the tertiary amine in the tubotaiwine molecule to its corresponding N-oxide is an oxidative process. This transformation is typically carried out by two major families of monooxygenase enzymes: Cytochrome P450s (CYPs) and Flavin-Containing Monooxygenases (FMOs). hyphadiscovery.com These enzymes are responsible for the phase I metabolism of a wide variety of compounds, including many alkaloids. researchgate.netturkjps.org

Cytochrome P450 enzymes are heme-containing monooxygenases that play a significant role in oxidative metabolism. mdpi.com While primarily known for catalyzing C-H bond hydroxylation, CYPs are also capable of oxidizing nitrogen-containing compounds. researchgate.net The catalytic cycle of a CYP enzyme involves the use of NADPH as a cofactor and requires an electron transfer partner, typically a CYP reductase, to deliver electrons to the heme center. mdpi.com This activates molecular oxygen, allowing for the insertion of one oxygen atom into the substrate, such as the nitrogen atom of tubotaiwine, to form the N-oxide.

Flavin-containing monooxygenases are a distinct family of enzymes that specialize in the oxygenation of soft nucleophiles, particularly heteroatoms like nitrogen and sulfur. researchgate.netwikipedia.org FMOs utilize a flavin adenine (B156593) dinucleotide (FAD) prosthetic group, NADPH, and molecular oxygen. wikipedia.org Unlike CYPs, the FMO catalytic cycle does not require a separate reductase partner. mdpi.com The enzyme first forms a stable C4a-hydroperoxyflavin intermediate, which then acts as the potent oxidizing agent, transferring an oxygen atom to the nucleophilic nitrogen of a substrate like tubotaiwine. wikipedia.org Given that N-oxidation is a major metabolic pathway for tertiary amines, FMOs are considered key enzymes in the biogenesis of alkaloid N-oxides. hyphadiscovery.comoptibrium.com

| Characteristic | Cytochrome P450 (CYP) | Flavin-Containing Monooxygenase (FMO) |

|---|---|---|

| Prosthetic Group | Heme-iron mdpi.com | Flavin Adenine Dinucleotide (FAD) wikipedia.org |

| Primary Substrates | Broad range, primarily C-H bonds but also heteroatoms researchgate.net | Soft nucleophiles (Nitrogen, Sulfur, Phosphorus) researchgate.netwikipedia.org |

| Cofactor Requirement | NADPH mdpi.com | NADPH wikipedia.org |

| Reductase Partner | Required (e.g., CYP Reductase) mdpi.com | Not required mdpi.com |

| Inducibility | Readily induced by various xenobiotics researchgate.net | Generally not inducible researchgate.netturkjps.org |

| Inhibition | Susceptible to competitive and mechanism-based inhibitors researchgate.net | Less prone to inhibition researchgate.net |

Characterization of Specific N-Oxidation Enzymes and Mechanisms

Investigation of Cytochrome P450-Mediated N-Oxidation

In Vitro and Ex Vivo Metabolic Transformation Studies

Metabolic studies reveal that Tubotaiwine N-oxide can undergo reductive transformations, converting it back to its parent alkaloid, tubotaiwine. This reversible process is a known phenomenon for many N-oxide compounds and can influence their biological disposition. hyphadiscovery.com

The reduction of alkaloid N-oxides to their corresponding tertiary amines has been demonstrated in various biological systems. Studies on the related compound brucine (B1667951) N-oxide have identified at least two distinct pathways for this reduction in rabbit liver cytosol and blood. nih.gov One route is a direct enzymatic reduction catalyzed by aldehyde oxidase in the presence of an electron donor. nih.gov A second, non-enzymatic route has also been identified, which is catalyzed by the heme group of catalase when supplied with reduced flavin. nih.gov It is plausible that similar enzymatic and non-enzymatic systems are responsible for the reduction of this compound to tubotaiwine in vivo.

| Pathway Type | Key Component | Cofactors/Conditions | Reference |

|---|---|---|---|

| Enzymatic | Aldehyde Oxidase | Electron donor (e.g., 2-hydroxypyrimidine), anaerobic conditions | nih.gov |

| Non-enzymatic | Catalase (via its heme group) | Reduced pyridine (B92270) nucleotide (NAD(P)H) and FAD, anaerobic conditions | nih.gov |

Role of Microbial Biotransformation in N-Oxide Fate

Microbial biotransformation is a significant process capable of modifying a vast array of chemical compounds, including complex plant-derived alkaloids. researchgate.net Microorganisms such as fungi and bacteria possess diverse enzymatic systems that can carry out reactions like oxidation, reduction, hydrolysis, and conjugation. researchgate.netmdpi.com These capabilities are harnessed to produce novel derivatives of bioactive compounds, potentially with improved therapeutic properties or different metabolic profiles. researchgate.net

The formation of N-oxides is a known metabolic pathway for many alkaloids. mdpi.com The nitrogen atom within the alkaloid structure is oxidized, a reaction often facilitated by microbial enzymes like cytochrome P450 monooxygenases or flavin-containing monooxygenases. uvic.ca This process is not limited to a single outcome; for instance, studies on various alkaloids have shown that microbial systems can produce a scalemic mixture of N-oxide enantiomers. researchgate.net

While the microbial biotransformation of numerous alkaloids has been documented, specific research detailing the fate of this compound through this process is not extensively covered in the available literature. However, the principles of alkaloid metabolism by microbes provide a framework for its potential transformations. For example, fungi from the genera Aspergillus, Cunninghamella, and Penicillium are known to metabolize complex alkaloids, performing reactions such as N-oxidation, demethylation, and hydroxylation. nih.gov The biotransformation of the alkaloid papaverine (B1678415) by various fungi resulted in metabolites that included its N-oxide form. nih.gov

Furthermore, the reverse reaction, the reduction of an N-oxide back to its parent tertiary amine, is also a critical aspect of its metabolic fate. uvic.canih.gov Studies on indicine (B129459) N-oxide, a pyrrolizidine (B1209537) alkaloid, have shown that gut flora can play a major role in its reduction back to indicine. nih.gov This reduction is catalyzed by anaerobic bacteria in the gut. nih.gov This suggests that if this compound were subjected to similar microbial environments, it could be converted back to Tubotaiwine.

Table 1: Common Microbial Biotransformation Reactions for Alkaloids

| Transformation Type | Reaction Description | Example Microorganism(s) | Reference(s) |

|---|---|---|---|

| N-Oxidation | Addition of an oxygen atom to a nitrogen atom in the alkaloid structure. | Cunninghamella, Aspergillus | researchgate.netnih.gov |

| Reduction of N-Oxide | Removal of the oxygen atom from the N-oxide group, reverting to the parent amine. | Gut flora (anaerobic bacteria) | uvic.canih.gov |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the alkaloid scaffold. | Aspergillus ochraceus | mdpi.com |

| Demethylation | Removal of a methyl group, often from a nitrogen or oxygen atom. | Cunninghamella elegans | nih.gov |

| Epoxidation | Formation of an epoxide ring on the molecule. | Streptomyces griseus | researchgate.net |

Hypotheses on the Physiological Role of N-Oxide Formation in Plants

The precise function of many alkaloids, including their N-oxide forms, in plants is not fully understood, but several hypotheses have been proposed based on extensive research into plant secondary metabolism. britannica.com Alkaloid N-oxides are a common form in which these compounds exist within plants. mdpi.com

One primary hypothesis is that N-oxidation serves as a detoxification and storage mechanism. uvic.ca Many tertiary alkaloids are biologically active and can be toxic to the plant itself if they accumulate in high concentrations. uvic.ca Converting them to their N-oxide form often results in a less toxic, more water-soluble molecule. uvic.caacs.org This increased polarity facilitates their transport and sequestration into the vacuole, the plant cell's primary storage organelle, thereby protecting cellular machinery from potential toxicity. uvic.ca For pyrrolizidine alkaloids, it is known that they are stored in the plant as the less toxic N-oxide form. uvic.ca

Another proposed role is defense against herbivores and pathogens. britannica.com While the N-oxide form may be less toxic to the plant, it can be converted back to the more bioactive tertiary alkaloid in the digestive tract of an herbivore. uvic.canih.gov For example, the reduction of pyrrolizidine alkaloid N-oxides occurs in the gut, releasing the toxic parent alkaloid and deterring feeding. uvic.ca this compound itself was identified as a cytotoxic constituent in Tabernaemontana holstii, suggesting a direct role in chemical defense. nih.gov The presence of N-oxide alkaloids in plants of the Tabernaemontana genus is well-documented, with many exhibiting antimicrobial properties. researchgate.netresearchgate.net

A third hypothesis suggests that alkaloids and their N-oxides may be involved in plant development and metabolic regulation. britannica.com In some plants, alkaloid concentrations fluctuate significantly during key life stages, such as seed formation, hinting at a physiological role beyond simple waste products. britannica.com The conversion to N-oxides could be a way for the plant to modulate the pool of active alkaloids available for such processes. mdpi.com

Table 2: Hypothesized Roles of Alkaloid N-Oxides in Plants

| Hypothesized Role | Description | Supporting Evidence/Concept | Reference(s) |

|---|---|---|---|

| Detoxification & Storage | Conversion of toxic tertiary alkaloids into less toxic, water-soluble N-oxides for safe transport and storage in the vacuole. | N-oxides are generally more polar and less toxic than their parent alkaloids. Pyrrolizidine alkaloids are stored in this form. | mdpi.comuvic.caacs.org |

| Chemical Defense | The N-oxide is ingested by an herbivore and reduced in the gut to the more toxic parent alkaloid, acting as a deterrent. | Reduction of N-oxides to toxic alkaloids in the gut of insects and mammals has been observed. This compound shows cytotoxicity. | uvic.canih.govnih.gov |

| Metabolic Regulation | N-oxides may act as a reversible pool of alkaloids, with their formation and reduction regulating the availability of the active compound for physiological processes. | Alkaloid concentrations are known to change during different plant developmental stages. | mdpi.combritannica.com |

| Transport Form | The increased water solubility of N-oxides may facilitate their translocation throughout the plant to various tissues where they are needed for defense or other functions. | N-oxides are common forms of alkaloids found in plants and are more soluble. | mdpi.com |

Synthetic Methodologies for Tubotaiwine N Oxide and Structural Analogs

Total Synthesis Approaches to the Tubotaiwine (B1253118) Indole (B1671886) Alkaloid Skeleton

The complex architecture of the tubotaiwine indole alkaloid has prompted the development of various total synthesis strategies. These routes provide access to the core scaffold, which can then be further modified, for instance by N-oxidation.

A notable approach to the racemic form of tubotaiwine was achieved in eleven stages starting from tryptamine (B22526). rsc.org Another total synthesis of racemic tubotaiwine has been accomplished starting from a tetracyclic intermediate, with key steps involving the construction of a C(7)-quaternary center and the introduction of a C(16)-methoxycarbonyl substituent. rsc.org The synthesis of racemic 19-hydroxytubotaiwine has also been reported, starting from tryptamine and proceeding through ten steps. ird.fr

Enantioselective Synthetic Strategies for Complex Indole Scaffolds

The development of enantioselective methods is crucial for accessing specific stereoisomers of complex indole alkaloids like tubotaiwine. oup.com Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these intricate molecules. oup.com

The first enantioselective total syntheses of (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine have been reported, achieving high enantiomeric purity. figshare.comresearchgate.net This was accomplished through the transformation of an enantioenriched azocinoindole intermediate. researchgate.net The synthesis of various indole alkaloids often relies on the stereoselective construction of key structural motifs. oup.com For instance, the catalytic enantioselective Pictet-Spengler reaction is a fundamental method for producing the 1,2,3,4-tetrahydro-β-carboline skeleton, a common core in many indole alkaloids. oup.com Other advanced strategies include iridium-amine dual-catalyzed asymmetric allylation and iridium-catalyzed N-allylation of indoles to create key stereocenters. acs.orgnih.gov

Direct Chemical N-Oxidation of Parent Tubotaiwine

The most direct method for preparing tubotaiwine N-oxide is the oxidation of the parent alkaloid, tubotaiwine. This transformation specifically targets the basic nitrogen atom within the molecule.

Optimization of Oxidant Systems (e.g., Hydrogen Peroxide, Peroxyacids, Potassium Peroxymonosulfate)

A variety of oxidizing agents can be employed for the N-oxidation of alkaloids. Commonly used oxidants include hydrogen peroxide and organic peroxyacids. mdpi.comresearchgate.net Hydrogen peroxide is an attractive reagent due to its cost-effectiveness and the production of water as its only byproduct. semanticscholar.org Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also frequently used on a laboratory scale for the oxidation of tertiary amines to their corresponding N-oxides. semanticscholar.orgacs.org

Potassium peroxymonosulfate (B1194676) (KPMS), commercially available as Oxone®, has been identified as a highly efficient oxidant for the synthesis of alkaloid N-oxides, often achieving high yields in a short amount of time. mdpi.comresearchgate.netresearchgate.net For instance, the use of KPMS can lead to the formation of the main metabolites of alkaloids in as little as 15 minutes at room temperature. mdpi.comresearchgate.net The oxidation of atropine (B194438) to atropine N-oxide with KPMS was found to be a second-order reaction, with a 100% yield achieved within 15 minutes. researchgate.net The optimal conditions for N-oxidation reactions using KPMS, including pH and reaction time, have been investigated for various alkaloids. researchgate.net

Table 1: Comparison of Oxidant Systems for Alkaloid N-Oxidation

| Oxidant System | Advantages | Disadvantages | References |

| **Hydrogen Peroxide (H₂O₂) ** | Cost-effective, produces only water as a byproduct, high atom economy. | May require metal catalysts, potential for decomposition by transition metals. | mdpi.comresearchgate.netsemanticscholar.org |

| Peroxyacids (e.g., m-CPBA) | Commonly used and effective on a lab scale. | Higher cost and safety concerns for industrial scale, loss of functional group tolerance. | semanticscholar.orgacs.orgresearchgate.net |

| Potassium Peroxymonosulfate (KPMS/Oxone®) | Rapid reactions (often minutes), high yields, commercially available. | Produces potassium sulfate (B86663) as a byproduct. | mdpi.comresearchgate.netresearchgate.net |

Regioselective N-Oxidation Techniques

In molecules with multiple nitrogen atoms, achieving regioselectivity in N-oxidation is a key challenge. The chemoselectivity of oxidation is generally governed by the basicity of the amine, with more basic amines being more readily oxidized by electrophilic oxidants. semanticscholar.org For indole alkaloids, the N-oxidation typically occurs at the more basic nitrogen atom rather than the indole nitrogen. clockss.org

Techniques for achieving regioselective C-H functionalization of indoles, such as iodine-catalyzed oxidative cross-coupling, can provide access to specifically substituted indole derivatives, which can then be subjected to N-oxidation. acs.org The development of methods for the regioselective synthesis of indoles via C-H activation provides a pathway to precursors for a variety of functionalized indole alkaloids. thieme-connect.com

Electrochemical Synthesis and Reduction Pathways of Alkaloid N-Oxides

Electrochemical methods offer an alternative approach for both the synthesis and study of alkaloid N-oxides. nih.gov Voltammetry has been used to investigate the reduction mechanisms of these compounds. mdpi.comnih.gov

Electrochemical studies have demonstrated that alkaloid N-oxides can be reduced at mercury-based electrodes, typically reverting to the original alkaloid. mdpi.comnih.govresearcher.life The reduction process often occurs in the pH range of 3 to 7 and can involve one or two single-electron transfer steps. mdpi.com The products of this electrochemical reduction have been identified using high-resolution mass spectrometry, confirming the regeneration of the parent alkaloid. mdpi.com Furthermore, electrochemical methods have been developed for the N-demethylation of tropane (B1204802) alkaloids, which proceeds through the formation of an iminium intermediate. rsc.org

Development of Novel Synthetic Routes to Related N-Oxide Scaffolds

The development of new synthetic methodologies provides access to a wider range of N-oxide containing scaffolds. One novel approach involves a one-pot tandem Polonovski–Povarov sequence starting from N,N-dimethylaniline N-oxides to assemble diversely functionalized tetrahydroquinoline scaffolds. researchgate.net Another strategy utilizes the thermal cyclization of 2-alkynylbenzaldehyde oximes to form isoquinoline (B145761) N-oxides, which can then be converted to isoquinolones, key precursors for certain alkaloids. mdpi.com The synthesis of aminopyridine N-oxides has also been explored as a novel scaffold for potential therapeutic agents. acs.org These innovative routes expand the chemical space of N-oxide containing compounds available for further investigation.

Mechanistic Investigations of Tubotaiwine N Oxide S Biological Activities in Preclinical Models

In Vitro Mechanistic Studies of Cellular Interactions

Molecular Targets and Receptor Binding Profiling (e.g., Opioid Receptors for Tubotaiwine)

While direct experimental binding data for Tubotaiwine (B1253118) N-oxide on a wide array of receptors is not extensively documented, studies on its parent compound, Tubotaiwine, and other related alkaloids provide valuable insights into its potential molecular targets. Research has shown that Tubotaiwine itself exhibits affinity for both opiate and adenosine (B11128) receptors. researchgate.net In an opiate-receptor-binding assay, Tubotaiwine displayed an affinity (Ki) of 1.65 ± 0.81 μmol. researchgate.net This suggests that the foundational structure of Tubotaiwine has the capacity to interact with opioid receptors. The introduction of an N-oxide moiety could potentially modulate this binding affinity and selectivity.

Furthermore, computational and in silico studies on alkaloids from the Aspidosperma genus have predicted potential interactions with various receptors, including those in the central nervous system. rsdjournal.org For instance, molecular docking studies on other Aspidosperma alkaloids have been used to predict their binding affinities to different biological targets. iosrjournals.orgplazi.org While not specific to Tubotaiwine N-oxide, these predictive models are instrumental in hypothesizing potential receptor interactions that warrant further experimental validation. The binding of related indole (B1671886) alkaloids to opioid receptors is a recurring theme, with some derivatives showing analgesic properties that are blockable by opioid receptor antagonists like naloxone. sci-hub.se

| Compound | Receptor Target | Binding Affinity (Ki) | Study Type |

| Tubotaiwine | Opiate Receptor | 1.65 ± 0.81 μmol | Experimental researchgate.net |

| Tubotaiwine | Adenosine A1 Receptor | Micromolar Range | Experimental researchgate.net |

| Aspidosperma Alkaloids | Opioid Receptors | Not specified | Review sci-hub.se |

| Aspidosperma Alkaloids | CNS Receptors | Not specified | In Silico rsdjournal.org |

Enzyme Modulatory Effects (e.g., Acetylcholinesterase Inhibition for related alkaloids)

The potential of this compound to modulate enzyme activity is another area of mechanistic investigation, drawing parallels from studies on other alkaloid N-oxides. A notable example is N(4)-oxide-kopsanone, a β-carbolinic indole alkaloid isolated from Aspidosperma macrocarpon, which has been shown to inhibit monoamine oxidase A (MAO-A) with an IC50 value of 4.8 µM. thieme-connect.com Interestingly, its parent compound, kopsanone, exhibited a tenfold higher potency, indicating that the N-oxide functional group can significantly influence enzyme inhibitory activity. thieme-connect.com

Furthermore, the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine, is a known activity of various alkaloids. researchgate.net While direct studies on this compound are lacking, other alkaloid N-oxides have demonstrated AChE inhibitory potential. For example, lanceomigine N-oxide, isolated from Haplophyton cimicidum, has been reported to inhibit acetylcholinesterase activity in vitro. nih.gov The development of assays for high-throughput screening of AChE inhibitors, including cell-based and enzyme-based methods, provides the tools necessary to evaluate this compound for this specific modulatory effect. nih.govattogene.comms-editions.cl

| Alkaloid N-Oxide | Enzyme Target | Effect | IC50 |

| N(4)-oxide-kopsanone | Monoamine Oxidase A (MAO-A) | Inhibition | 4.8 µM thieme-connect.com |

| Lanceomigine N-oxide | Acetylcholinesterase (AChE) | Inhibition | Not specified nih.gov |

Elucidation of Cellular Pathway Modulation (e.g., impact on cell division, proliferation, and metastasis-related pathways in in vitro oncology models)

In the context of oncology, the modulation of cellular pathways related to cell division, proliferation, and metastasis is a key area of investigation for potential therapeutic agents. Studies on other N-oxide compounds provide a framework for the potential effects of this compound. For instance, the gut metabolite trimethylamine (B31210) N-oxide (TMAO) has been shown to induce cell cycle arrest. nih.gov Similarly, indicine (B129459) N-oxide, a pyrrolizidine (B1209537) alkaloid, blocks cell cycle progression at the mitotic phase in cancer cell lines. nih.gov

Nitric oxide (NO), a molecule with structural similarities to the N-oxide moiety, is known to modulate various cancer-related events, including cell cycle, apoptosis, and metastasis. nih.govmdpi.com The effects of NO are often concentration-dependent and can influence key signaling pathways such as the PI3K/Akt and MAPK pathways. mdpi.comnih.gov In some cancer models, NO has been shown to inhibit proliferation by causing G1 cell cycle arrest. researchgate.net

The process of metastasis involves complex signaling pathways that regulate cell adhesion, migration, and invasion. In vitro models that mimic metastasis often involve observing the detachment and reattachment of cancer cells. mdpi.com Pathway analysis in such models has identified the involvement of mTOR and hypoxia-related signaling. mdpi.com While direct evidence for this compound is not yet available, the known effects of related compounds on these fundamental cellular processes suggest that it may exert its biological activities through the modulation of these critical pathways.

Mechanisms of Cytotoxicity in Cancer Cell Lines (without human clinical context)

The cytotoxic effects of alkaloids and their N-oxide derivatives against various cancer cell lines have been documented, with investigations pointing towards multiple underlying mechanisms. A prominent example is indicine N-oxide, which has been shown to induce cytotoxicity through a dual mechanism of DNA damage and the depolymerization of microtubules. nih.gov This compound was found to inhibit the proliferation of several cancer cell lines with IC50 values ranging from 46 to 100 μM. nih.gov Its interaction with DNA was predicted to occur at the minor groove, leading to cleavage, while its binding to tubulin at a distinct site from colchicine (B1669291) or taxol disrupts microtubule assembly. nih.gov

Other alkaloids from the Apocynaceae family, to which Aspidosperma belongs, have been found to induce apoptosis through the mitochondrial pathway. mdpi.com This often involves the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases, such as caspase-3/7. mdpi.com The use of apoptosis/necrosis assay kits allows for the simultaneous monitoring of these different modes of cell death. abcam.com Furthermore, some cytotoxic compounds can induce DNA fragmentation, which can be detected using techniques like the TUNEL assay. plos.orgresearchgate.net The cytotoxicity of some agents is also linked to the induction of oxidative stress and the formation of reactive oxygen/nitrogen species (ROS/RNS), which can lead to DNA double-strand breaks. nih.gov

| Compound/Class | Cancer Cell Lines | Cytotoxic Mechanism |

| Indicine N-oxide | Various | DNA damage, microtubule depolymerization nih.gov |

| Apocynaceae Alkaloids | HT-29, MCF-7, HeLa | Mitochondrial-mediated apoptosis, ROS production, caspase activation mdpi.com |

| NCX4040 (NO-donor) | Ovarian cancer cells | Apoptosis, oxidative stress, DNA damage nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of the N-Oxide Moiety on Biological Target Affinity and Selectivity

The introduction of an N-oxide group to an alkaloid scaffold can significantly alter its pharmacological properties, including its bioavailability, metabolic stability, and interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies comparing parent alkaloids with their N-oxide derivatives are crucial for understanding the contribution of this functional group to biological activity.

A study comparing the analgesic effects of brucine (B1667951) and its derivative, brucine N-oxide, found that the N-oxide had a significantly lower potency in the hot plate test, with ED50 values five to six times greater than brucine. mdpi.com However, in the writhing test, both compounds showed significant inhibitory effects, albeit at different dose ranges. mdpi.com This indicates that the N-oxide moiety can modulate the potency and potentially the mechanism of action of an alkaloid.

In another example, the introduction of an N-oxide to a pyridine-based compound significantly increased its inhibitory activity and selectivity for the enzyme Factor Xa. nih.gov This highlights the potential for the N-oxide group to enhance the affinity and specificity of a molecule for its biological target. The electron-donating or electron-withdrawing nature of the N-oxide group, depending on the heterocyclic system it is part of, can influence its interactions with receptors and enzymes. preprints.org While specific SAR studies on a series of this compound derivatives are not yet published, the findings from other alkaloid N-oxides strongly suggest that the N-oxide moiety in this compound likely plays a critical role in defining its biological target affinity and selectivity.

Exploration of Heterocyclic N-Oxides as Bioisosteric Replacements

In medicinal chemistry, the strategy of bioisosteric replacement involves substituting one atom or group of atoms with another that produces a compound with broadly similar biological properties. mdpi.com Heterocyclic N-oxides have gained prominence as effective bioisosteres, particularly for the carbonyl group. bioengineer.org The high electron density on the N-oxide oxygen makes these compounds strong hydrogen bond acceptors, a critical feature for drug-receptor interactions. bioengineer.org This allows the N-oxide motif to mimic the function of a carbonyl group, often leading to improved pharmacological and physicochemical properties. bioengineer.org

The indole moiety, the core structure of tubotaiwine, is itself considered a bioisostere due to its physical and chemical similarities to other biological molecules, which is useful in drug development. nih.govscienceopen.com The introduction of an N-oxide group to a heterocyclic compound represents a minimal structural change that can significantly enhance desired properties or even introduce new beneficial therapeutic effects. bioengineer.org This modification can alter polarity, solubility, and the ability to cross cell membranes. acs.org For instance, the replacement of a pyrazinone group with a pyridine (B92270) N-oxide in thrombin inhibitors resulted in superior activity, demonstrating the potential of this functional group to optimize molecular interactions with biological targets. bioengineer.org The N-oxide group can also influence the molecule's redox reactivity, which is crucial for its application as a targeted cytotoxic or antibacterial agent. acs.org

Mechanistic Basis of Antimicrobial and Antiparasitic Activities

Investigations against Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

The antimicrobial potential of monoterpene indole N-oxide alkaloids has been evaluated against several bacterial strains. A study investigating alkaloids from Tabernaemontana corymbosa assessed the activity of various N-oxide compounds and their parent alkaloids. researchgate.net

Among the tested compounds, certain N-oxide alkaloids demonstrated notable activity. For instance, coronaridine (B1218666) N-oxide (compound 12 in the study) showed significant antimicrobial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 6.25 μg/mL. researchgate.net It also displayed moderate activity against Bacillus subtilis with an MIC of 25 μg/mL. researchgate.net Similarly, voacangine (B1217894) N-oxide (compound 11) exhibited moderate activity against B. subtilis with an MIC of 25 μg/mL. researchgate.net The general mechanism for N-oxide containing compounds may involve hijacking the pathogen's own systems; for example, certain quinolone N-oxides interfere with bacterial toxin-antitoxin systems, leading to selective cell death. bioengineer.org

Table 1: Antimicrobial Activity of Selected Monoterpene Indole N-Oxide Alkaloids and Parent Alkaloids

| Compound | Staphylococcus aureus (MIC, μg/mL) | Bacillus subtilis (MIC, μg/mL) |

| Voacangine N-oxide | >50 | 25 |

| Voacangine | >50 | >50 |

| Coronaridine N-oxide | 6.25 | 25 |

| Coronaridine | 6.25 | 12.5 |

| Heyneanine N-oxide | >50 | >50 |

| Heyneanine | 25 | 12.5 |

Studies against Parasitic Organisms (e.g., Leishmania infantum, Trypanosoma cruzi)

The parent alkaloid, tubotaiwine, has been identified as having selective activity against Leishmania infantum. chemfaces.com Research on indole alkaloids isolated from Aspidosperma species confirmed this, showing tubotaiwine was among the active compounds tested against L. infantum and Trypanosoma cruzi. chemfaces.com

While direct studies on this compound's antiparasitic activity are not extensively detailed, the broader class of N-oxide containing heterocycles has shown significant promise as trypanocidal and anti-leishmanial agents. nih.gov The introduction of an N-oxide moiety can be a critical factor in antiparasitic action. sbq.org.br For some quinoxaline (B1680401) N-oxides, this group potentiates activity against T. cruzi, suggesting a mechanism involving bioreduction by parasite-specific enzymes. sbq.org.br The proposed mechanism for many N-oxide compounds involves their reduction within the parasite, leading to the generation of reactive oxygen species (ROS) or other toxic radicals that damage the parasite's mitochondria or other macromolecules. mdpi.comsbq.org.br Specifically, some benzofuroxan (B160326) derivatives, which are N-oxide heterocycles, were found to strongly inhibit parasite dehydrogenase activity and disrupt the mitochondrial membrane potential in T. cruzi. nih.gov Leishmaniasis and Chagas disease are significant health problems, and new therapeutic options are urgently needed due to issues with current treatments like toxicity and resistance. nih.govnih.gov

Comparative Mechanistic Analyses with Parent Alkaloids and Other N-Oxide Analogs

The biological activity of an N-oxide derivative can differ significantly from its parent alkaloid. The N-oxidation of a tertiary amine can lead to compounds with faster onset of action and fewer side effects compared to the corresponding amines. acs.org However, this is not always the case, as one study on Amaryllidaceae alkaloids concluded that the N-oxide group did not enhance their therapeutic potential against parasites. nih.gov

In the context of antimicrobial activity, a comparative analysis of alkaloids from T. corymbosa reveals a mixed impact of the N-oxide group. researchgate.net For example, coronaridine and its N-oxide both showed an MIC of 6.25 μg/mL against S. aureus. researchgate.net However, against B. subtilis, the parent alkaloid heyneanine (MIC 12.5 μg/mL) was more potent than its N-oxide derivative (MIC >50 μg/mL). researchgate.net Conversely, voacangine N-oxide was active against B. subtilis (MIC 25 μg/mL), while the parent voacangine was not (MIC >50 μg/mL). researchgate.net This indicates that the effect of N-oxidation on antimicrobial potency is highly dependent on the specific molecular structure.

Mechanistically, N-oxides can act as prodrugs that are reduced in vivo to the parent amine. frontiersin.org Electrochemical studies have confirmed that many alkaloid N-oxides can be reduced back to the original alkaloid form. This suggests that the N-oxide may serve as a carrier, potentially improving properties like solubility or transport, before being converted to the active parent compound within the target organism or cell. frontiersin.org Furthermore, the mechanism of N-oxides can be distinct. For some heterocyclic N-oxides active against T. cruzi, the mode of action is believed to involve the bioreduction of the N-oxide group, which can generate oxidative stress. nih.gov However, studies have also shown that for some compounds, an increase in oxidative stress is not the primary mechanism of action, but rather they interfere with mitochondrial function through other means. nih.govnih.gov For certain indole alkaloids, the presence of an N-oxide at a specific position (N4) was found to be essential for cytotoxic and anti-inflammatory activities, while an N-oxide at another position (N1) weakened cytotoxicity. mdpi.com This highlights the structural specificity of the N-oxide's contribution to biological activity.

Advanced Research Directions and Emerging Methodologies for Tubotaiwine N Oxide Investigations

Unraveling Undiscovered Biosynthetic Enzymes and Genetic Determinants

The complete biosynthetic pathway of many complex alkaloids, including Tubotaiwine (B1253118) N-oxide, remains partially uncharted. A primary focus of future research is the identification and characterization of the specific enzymes and their corresponding genes that govern its formation. While it is known that Tubotaiwine N-oxide is an oxidized derivative of tubotaiwine, the precise enzymatic machinery responsible for this N-oxidation step is a key area of investigation. researchgate.netnih.gov

Key Research Thrusts:

Transcriptome Mining and Gene Co-expression Analysis: High-throughput sequencing of plant tissues known to produce this compound, such as those from Tabernaemontana and Alstonia species, can reveal candidate genes. nih.govresearchgate.net By correlating gene expression patterns with alkaloid accumulation, researchers can identify genes that are co-expressed with known pathway genes, pointing towards their involvement in the biosynthesis. nih.gov

Enzyme Discovery and Characterization: The N-oxidation of tertiary amines in plants and other organisms is often catalyzed by cytochrome P450 monooxygenases (CYPs) or flavin-containing monooxygenases (FMOs). uni-freiburg.deresearchgate.net Future efforts will involve heterologous expression of candidate genes in microbial or plant systems to functionally characterize their enzymatic activity and confirm their role in converting tubotaiwine to its N-oxide form. nih.gov The discovery of a novel enzyme, senecionine (B1681732) N-oxygenase (SNO), in insects that sequester pyrrolizidine (B1209537) alkaloids highlights the potential for unique enzyme classes involved in N-oxidation. uni-freiburg.de

Genome Editing for Pathway Elucidation: Techniques like CRISPR/Cas9 can be employed in model plant systems or hairy root cultures to knock out or modify candidate genes. researchgate.net Observing the resulting changes in the metabolic profile, specifically the accumulation or absence of this compound, can provide definitive evidence of a gene's function in the biosynthetic pathway.

Application of Systems Biology Approaches to N-Oxide Metabolism and Bioactivity

Systems biology offers a powerful framework for understanding the complex interplay between this compound and biological systems. By integrating diverse datasets, researchers can move beyond a single-target focus to a network-level understanding of its metabolism and effects. frontiersin.orgcore.ac.uk

Integrative Modeling Strategies:

Metabolic Network Reconstruction: Constructing genome-scale metabolic models (GEMs) for producer organisms or human gut microbiota can help simulate the metabolic fate of this compound. frontiersin.orgnih.gov These models can predict how the compound is processed, what metabolites are formed, and how these processes are influenced by genetic and environmental factors. frontiersin.org

Flux Balance Analysis (FBA): FBA is a computational method used to predict metabolic flux distributions within a network. nih.govmdpi.com It can be applied to understand how the introduction of this compound perturbs cellular metabolism and to identify key reactions involved in its biotransformation. mdpi.com

Dynamic Modeling of Bioactivity: Dynamic computational models can simulate the time-dependent effects of this compound on cellular signaling pathways. mdpi.com This can help to unravel the mechanisms behind its observed bioactivities, such as cytotoxicity, by linking the compound's presence to changes in network behavior. mdpi.comsci-hub.se For instance, similar approaches are being used to understand the complex interactions of other N-oxides, like trimethylamine (B31210) N-oxide (TMAO), with cardiovascular health. frontiersin.org

Innovative Strategies for Derivatization and Scaffold Modification

The inherent structure of this compound provides a unique scaffold for chemical modification, aiming to enhance its bioactivity or explore new therapeutic applications. Modern synthetic chemistry offers a toolkit for precise and innovative derivatization.

Emerging Synthetic Approaches:

Scaffold Hopping: This strategy involves making significant alterations to the core ring system of the molecule to access novel chemical space. Photochemical methods, for example, have been used to transform quinoline (B57606) N-oxides into N-acylindoles, demonstrating the potential for net carbon deletion and skeletal rearrangement. nih.gov Such techniques could potentially be adapted to modify the tubotaiwine scaffold.

Late-Stage Functionalization: Developing methods to modify the complex this compound molecule in the final steps of a synthetic sequence is highly desirable. This allows for the rapid generation of a library of derivatives from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies.

Biocatalysis: Utilizing enzymes as catalysts for derivatization offers high selectivity and mild reaction conditions. Enzymes from various organisms, including those involved in detoxification pathways, could be harnessed to perform specific modifications on the this compound scaffold, such as hydroxylations or glycosylations. researchgate.net

| Strategy | Description | Potential Application for this compound |

| Scaffold Hopping | Major modification of the core molecular framework to create novel skeletons. | Generation of entirely new alkaloid-like structures with potentially different biological targets. |

| Late-Stage Functionalization | Introduction of new functional groups at a late stage in the synthesis. | Rapid creation of a diverse library of this compound analogs to optimize bioactivity. |

| Biocatalysis | Use of enzymes to perform specific chemical transformations. | Selective and environmentally friendly synthesis of derivatives with improved properties. |

Development of Integrated Spectroscopic and Computational Platforms for Predictive Modeling of N-Oxide Behavior

The combination of advanced analytical techniques and computational chemistry is revolutionizing structural elucidation and the prediction of molecular properties. This integrated approach is particularly valuable for complex molecules like this compound.

Synergistic Methodologies:

Advanced NMR and MS Techniques: Sophisticated 2D NMR experiments and high-resolution mass spectrometry (HRMS) are fundamental for the initial structural characterization of this compound and its derivatives. researchgate.netresearchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are increasingly used to predict NMR chemical shifts, vibrational frequencies (FT-IR), and electronic circular dichroism (ECD) spectra. researchgate.netmdpi.com Comparing these calculated spectra with experimental data provides a high degree of confidence in structural assignments, including the determination of absolute configuration. mdpi.com

Predictive Modeling (PBPK): Physiologically based pharmacokinetic (PBK) modeling can be used to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo. nih.govfrontiersin.org These models can simulate its conversion back to the parent alkaloid, tubotaiwine, and predict the formation of reactive metabolites, offering insights into potential toxicity without the need for extensive animal testing. nih.govfrontiersin.org Such models have been successfully applied to other alkaloid N-oxides, like those of pyrrolizidines, to predict their dose-dependent effects. nih.govfrontiersin.org

| Technique | Application | Contribution to this compound Research |

| 2D NMR Spectroscopy | Elucidation of covalent structure and relative stereochemistry. | Defines the connectivity and spatial arrangement of atoms. mdpi.com |

| Quantum Chemical Calculations (DFT, DP4+) | Prediction of spectroscopic data (NMR, ECD) to confirm structure and absolute configuration. | Provides theoretical validation of experimental findings for complex stereochemistry. researchgate.netmdpi.com |

| Physiologically Based Kinetic (PBK) Modeling | Simulation of in vivo metabolism and disposition. | Predicts metabolic fate, potential for bioactivation, and dose-dependent effects. nih.govfrontiersin.org |

Q & A

Q. How is Tubotaiwine N-oxide isolated and characterized from plant sources?

this compound is isolated using a combination of chromatographic techniques, including silica gel, ODS, Sephadex LH-20, and HPLC, as demonstrated in studies of Gardneria multiflora and Melodinus species. Structural characterization involves spectral analysis (e.g., NMR, MS) and comparison with known alkaloids. For example, its identification in Melodinus yunnanensis required HPLC purification and spectral validation of the N-oxide moiety .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Key methods include high-resolution mass spectrometry (HR-MS) to determine molecular formulas, H and C NMR for skeletal elucidation, and comparison with literature data for stereochemical assignments. The N-oxide functional group is confirmed via characteristic chemical shifts in NMR and fragmentation patterns in MS .

Q. How can researchers ensure the purity of this compound during isolation?

Purity validation involves analytical HPLC with UV/Vis or MS detection, coupled with TLC monitoring. For novel compounds, elemental analysis and X-ray crystallography (if crystals are obtainable) provide additional confirmation. Known compounds require cross-referencing with published spectral databases .

Advanced Research Questions

Q. How do computational models predict the mutagenic potential of this compound?

Structure–activity relationship (SAR) fingerprint methodologies are used to assess mutagenicity. Substructures of aromatic N-oxides are matched against public and proprietary databases to evaluate correlations with DNA-reactive mutagenicity. While the general aromatic N-oxide alert was downgraded due to mixed evidence, specific subclasses (e.g., quindioxins) retain predictive value. This compound’s mutagenicity risk should be evaluated using expert-rule-based models like Leadscope, which incorporate SAR fingerprints and experimental data .

Q. What experimental approaches resolve contradictions in transporter-mediated uptake of this compound?

Conflicting results on transporter dependence (e.g., OCT1 independence in sorafenib N-oxide studies) require multi-model validation. Use hepatocellular carcinoma cell lines (HepG2, Huh7), OCT1-overexpressing HEK293 cells, and transporter knockout mice to assess uptake mechanisms. For this compound, parallel experiments with isotopically labeled compounds and competitive inhibition assays can clarify transporter interactions .

Q. How can researchers design experiments to assess this compound’s bioactivity in anticancer assays?

Use cell-based assays like the P-388 murine leukemia model to determine IC or ED values. For example, this compound showed an ED of 1.8 µg/ml in the P-388 system, while its parent compound (tubotaiwine) was inactive. Dose-response curves, apoptosis markers (e.g., caspase-3 activation), and synergy studies with standard chemotherapeutics are recommended .

Q. What strategies address discrepancies in structural alerts for aromatic N-oxide mutagenicity?

Subclass-specific analysis is critical. Combine in silico SAR fingerprinting with in vitro Ames tests or micronucleus assays. For this compound, prioritize testing in bacterial reverse mutation assays (OECD 471) and mammalian cell genotoxicity models (OECD 487) to validate or refute alerts derived from computational models .

Methodological Considerations

- Data Analysis : Use weighted linear regression for calibration curves in quantitative assays (e.g., LC-MS/MS for N-oxide quantification), ensuring r > 0.99 and signal-to-noise ratios >10 at lower limits of quantification .